molecular formula C34H30O8 B14796655 1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-

1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-

Cat. No.: B14796655
M. Wt: 566.6 g/mol
InChI Key: IZEUUTFVSYHCCZ-FLYOXLRNSA-N
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Description

1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- involves several stepsCommon reaction conditions include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel- has several scientific research applications. It is used in the study of heterocyclic chemistry and catalysis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Properties

Molecular Formula

C34H30O8

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (2aR,8aS)-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-phenylmethoxy-1,2-dihydrocyclobuta[b]chromene-1-carboxylate

InChI

InChI=1S/C34H30O8/c1-38-24-16-14-23(15-17-24)34-29(22-12-8-5-9-13-22)30(32(36)40-3)33(34,37)31(35)28-26(39-2)18-25(19-27(28)42-34)41-20-21-10-6-4-7-11-21/h4-19,29-30,37H,20H2,1-3H3/t29?,30?,33-,34+/m1/s1

InChI Key

IZEUUTFVSYHCCZ-FLYOXLRNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23C(C([C@]2(C(=O)C4=C(O3)C=C(C=C4OC)OCC5=CC=CC=C5)O)C(=O)OC)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C2(C(=O)C4=C(O3)C=C(C=C4OC)OCC5=CC=CC=C5)O)C(=O)OC)C6=CC=CC=C6

Origin of Product

United States

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